2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]butanamide
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Overview
Description
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps. One common approach is the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide in ethanol at 80°C, producing mono-propargylated 3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole . Further reaction of this compound with propargyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) at room temperature yields double-propargylated 5-(prop-2-one-1-yl)-3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using appropriate catalysts, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazino moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to modulation of biochemical pathways. For instance, its antifungal activity may involve inhibition of fungal cell wall synthesis, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Known for its coordination properties with copper(I) ions.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]butanamide is unique due to its combination of triazinoindole and trifluoromethoxyphenyl moieties, which confer distinct chemical and biological properties. Its ability to form stable coordination compounds and its diverse pharmacological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20F3N5O2S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide |
InChI |
InChI=1S/C23H20F3N5O2S/c1-3-13-31-17-8-6-5-7-16(17)19-20(31)28-22(30-29-19)34-18(4-2)21(32)27-14-9-11-15(12-10-14)33-23(24,25)26/h3,5-12,18H,1,4,13H2,2H3,(H,27,32) |
InChI Key |
GUTDMDNVNPCWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 |
Origin of Product |
United States |
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